molecular formula C13H14O6 B12793429 1,2,4-Benzenetricarboxylic acid, monobutyl ester CAS No. 51281-35-7

1,2,4-Benzenetricarboxylic acid, monobutyl ester

Cat. No.: B12793429
CAS No.: 51281-35-7
M. Wt: 266.25 g/mol
InChI Key: GCDUOFOLOZOBSV-UHFFFAOYSA-N
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Description

1,2,4-Benzenetricarboxylic acid, monobutyl ester is an organic compound with the molecular formula C13H14O6 It is a derivative of 1,2,4-benzenetricarboxylic acid, where one of the carboxyl groups is esterified with a butyl group

Preparation Methods

The synthesis of 1,2,4-benzenetricarboxylic acid, monobutyl ester typically involves the esterification of 1,2,4-benzenetricarboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1,2,4-Benzenetricarboxylic acid, monobutyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4-Benzenetricarboxylic acid, monobutyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

    Industry: Used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.

Mechanism of Action

The mechanism of action of 1,2,4-benzenetricarboxylic acid, monobutyl ester involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the parent acid and butanol. This hydrolysis reaction is crucial for its metabolism and excretion. The molecular pathways involved include the enzymatic breakdown of the ester bond, which is facilitated by the active site of the esterase enzyme.

Comparison with Similar Compounds

1,2,4-Benzenetricarboxylic acid, monobutyl ester can be compared with other similar compounds such as:

    1,2,4-Benzenetricarboxylic acid: The parent compound without the ester group.

    1,2,4-Benzenetricarboxylic acid, dibutyl ester: Where two carboxyl groups are esterified with butyl groups.

    1,2,4-Benzenetricarboxylic acid, tributyl ester: Where all three carboxyl groups are esterified with butyl groups. The uniqueness of this compound lies in its specific esterification pattern, which imparts distinct chemical and physical properties compared to its fully esterified counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties make it a valuable compound for further research and development.

Properties

IUPAC Name

4-butoxycarbonylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-2-3-6-19-13(18)9-5-4-8(11(14)15)7-10(9)12(16)17/h4-5,7H,2-3,6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDUOFOLOZOBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021084
Record name 4-(Butoxycarbonyl)isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28904-29-2, 51281-35-7, 91910-95-1
Record name 1,2,4-Benzenetricarboxylic acid, monobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028904292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, butyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, monobutyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Butoxycarbonyl)isophthalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Benzenetricarboxylic acid, butyl ester
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